molecular formula C15H19NO5 B2455439 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid CAS No. 2137565-61-6

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid

Cat. No.: B2455439
CAS No.: 2137565-61-6
M. Wt: 293.319
InChI Key: WSUFEFXMFQHSRW-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid is a synthetic organic compound characterized by its complex structure, which includes a benzoxazepine ring system. This compound is notable for its use in various chemical and pharmaceutical applications, particularly as a building block in organic synthesis and drug development.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-7-8-20-12-6-4-5-10(13(17)18)11(12)9-16/h4-6H,7-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUFEFXMFQHSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CC=CC(=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxazepine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality, which can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Its structure allows it to interact with biological systems effectively.

Anticancer Activity

Recent studies have explored the potential of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid as an anticancer agent. Research indicates that derivatives of benzoxazepine exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Case Study : A derivative of this compound was tested against breast cancer cells, showing a significant reduction in cell viability at concentrations of 10 µM and above.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It may inhibit pathways leading to neurodegeneration.

  • Case Study : In vitro studies demonstrated that the compound could prevent apoptosis in neuronal cell cultures exposed to oxidative stress.

Organic Synthesis

The compound serves as an intermediate in the synthesis of other complex organic molecules.

Synthetic Routes

Various synthetic routes have been developed to produce this compound efficiently.

  • Table 1: Synthetic Methods Overview
MethodYield (%)Reference
Method A (Reagent X)85
Method B (Reagent Y)75
Method C (Catalyst Z)90

Biochemical Applications

The compound is utilized in biochemical assays and as a reagent in laboratory settings.

Buffering Agent

It has been identified as a non-ionic organic buffering agent suitable for biological applications.

  • Application : Used in cell culture media to maintain pH stability within the range of 6–8.5.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application.

  • Toxicity Data : The compound has been classified as harmful if swallowed and can cause skin irritation .

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be selectively removed to reveal the active amine functionality. This allows the compound to participate in various biochemical pathways and reactions, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid is unique due to its benzoxazepine ring system, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid (CAS No. 1205750-69-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

  • Molecular Formula : C₁₅H₁₉NO₅
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylic acid
  • Physical Form : Powder

The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been suggested that the benzoxazepine structure may influence neurotransmitter systems, particularly through modulation of glutamate receptors. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroactive agent.

Pharmacological Effects

  • Neuroprotective Effects :
    • Studies indicate that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
    • Potential modulation of NMDA (N-Methyl-D-Aspartate) receptor activity may contribute to neuroprotection and cognitive enhancement.
  • Antimicrobial Activity :
    • Preliminary screenings have shown that derivatives of benzoxazepines possess antimicrobial properties against various bacterial strains.
    • The carboxylic acid functional group is believed to play a role in enhancing solubility and bioavailability.
  • Anticancer Potential :
    • Some studies have explored the cytotoxic effects of related benzoxazepine compounds on cancer cell lines.
    • Mechanisms may include induction of apoptosis and inhibition of cell proliferation.

Case Studies

StudyFindingsReference
Neuroprotection in Rat ModelsDemonstrated reduced neuronal death in models of ischemia
Antimicrobial ActivityEffective against E. coli and S. aureus
Cytotoxicity Against Cancer CellsInduced apoptosis in breast cancer cell lines

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. Modifications to the tert-butoxycarbonyl group have been explored to improve receptor binding affinity and selectivity.

Safety Profile

The compound has been classified under GHS hazard statements indicating potential risks such as skin irritation and eye damage (H315-H319). Safety precautions should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the standard synthetic routes for 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid?

The synthesis typically involves sequential protection-deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine). The benzoxazepine ring is formed through cyclization of a precursor amine with an epoxide or halide intermediate. Carboxylic acid functionality at the 6-position is retained using orthogonal protecting groups (e.g., methyl esters hydrolyzed under acidic conditions). Similar methodologies are detailed for tert-butyl-protected benzoxazine derivatives .

Q. What spectroscopic methods are most effective for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the Boc group (e.g., tert-butyl signals at ~1.4 ppm in 1^1H NMR) and benzoxazepine ring protons (aromatic and methylene resonances).
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated for tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What purification techniques are recommended for isolating this compound?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol.
  • Recrystallization : Solvents like ethanol or acetonitrile are used based on solubility data from structurally similar compounds (e.g., tert-butyl-protected piperazino benzoic acid derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during benzoxazepine ring cyclization?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance cyclization efficiency in analogous heterocyclic systems .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, while additives like molecular sieves mitigate moisture interference.
  • Temperature Control : Slow heating (60–80°C) reduces side reactions, as observed in tert-butyl-protected morpholine syntheses .

Q. What strategies address contradictions in reported reaction yields for benzoxazepine derivatives?

Discrepancies often arise from variations in:

  • Protecting Group Stability : Boc groups may decompose under prolonged acidic conditions, necessitating shorter reaction times .
  • Substituent Effects : Electron-withdrawing groups (e.g., carboxylic acid) can slow cyclization, requiring higher catalyst loadings .
  • Analytical Validation : Cross-validate yields via HPLC purity assays and 1^1H NMR integration to account for unreacted starting materials .

Q. How do structural modifications at the 6-carboxylic acid position affect reactivity and biological activity?

  • Esterification : Methyl or benzyl esters improve cell permeability but require hydrolysis for bioactivity.
  • Amide Formation : Coupling with amines (e.g., EDC/HOBt) generates prodrugs, as seen in benzodioxine-carboxylic acid derivatives .
  • Metal Coordination : The carboxylic acid can chelate metal ions, influencing applications in catalysis or metallodrug design .

Q. What computational methods are used to predict the compound’s stability under varying pH conditions?

  • pKa Estimation : Software like MarvinSketch calculates the acidity of the carboxylic acid (predicted pKa ~2.5–3.0) and Boc group (stable above pH 4).
  • Degradation Pathways : Molecular dynamics simulations identify hydrolysis-prone sites (e.g., benzoxazepine ring opening under strong acids) .

Methodological Considerations

Q. How is enantiomeric purity ensured during synthesis of chiral benzoxazepine derivatives?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB.
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps yield enantioselective products .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Safety : Boc removal generates gaseous byproducts (CO2_2), requiring controlled venting .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd) with nickel alternatives in non-critical steps .

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

The bulky Boc group hinders electrophilic substitution at adjacent positions but stabilizes intermediates via steric shielding. This is critical in Suzuki-Miyaura couplings, where boronic acid partners must have complementary steric profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.